molecular formula C17H18FN3O2S B14886940 1-(1-((1,6-Dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine

1-(1-((1,6-Dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine

Cat. No.: B14886940
M. Wt: 347.4 g/mol
InChI Key: QRENYOFWNSJPRB-UHFFFAOYSA-N
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Description

1-(1-((1,6-Dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dihydropyridine ring, a sulfonyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((1,6-Dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine typically involves multiple steps. One common method involves the [4 + 2] cyclization of N-allenylsulfonamides and enaminones, followed by a 1,3-sulfonyl shift . This approach allows for the formation of multifunctional 1,4-dihydropyridine derivatives with good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

1-(1-((1,6-Dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-(1-((1,6-Dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-((1,6-Dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-((1,6-Dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine is unique due to its combination of a dihydropyridine ring, a sulfonyl group, and a fluorophenyl group. This combination provides a distinct set of chemical properties and biological activities that are not commonly found in other compounds.

Properties

Molecular Formula

C17H18FN3O2S

Molecular Weight

347.4 g/mol

IUPAC Name

1-[1-(1,2-dihydropyridin-5-ylsulfonyl)-5-(2-fluorophenyl)pyrrol-3-yl]-N-methylmethanamine

InChI

InChI=1S/C17H18FN3O2S/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14/h2-7,9,11-12,19-20H,8,10H2,1H3

InChI Key

QRENYOFWNSJPRB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CNCC=C3

Origin of Product

United States

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